O-acetyl-L-serine
Overview
Description
O-acetyl-L-serine is an α-amino acid with the chemical formula HO₂CCH(NH₂)CH₂OC(O)CH₃. It is an intermediate in the biosynthesis of the common amino acid cysteine in bacteria and plants . This compound is biosynthesized by the acetylation of serine by the enzyme serine transacetylase . The enzyme O-acetylserine (thiol)-lyase, using sulfide sources, converts this ester into cysteine, releasing acetate .
Mechanism of Action
Target of Action
O-acetyl-L-serine (OAS) is a key metabolite related to sulfur (S)-containing amino acids in plant metabolic networks . It primarily targets the enzyme This compound (thiol)lyase (OASTL) , which is involved in cysteine biosynthesis .
Mode of Action
OAS is biosynthesized by the acetylation of the amino acid serine by the enzyme serine transacetylase . The enzyme O-acetylserine (thiol)-lyase, using sulfide sources, converts OAS into cysteine, releasing acetate .
Biochemical Pathways
OAS plays a crucial role in the biosynthesis of the common amino acid cysteine in bacteria and plants . In plants, cysteine, an S-containing amino acid, is synthesized from sulfide and OAS derived from serine . Methionine, another S-containing amino acid, is also closely related to serine metabolism because of its thiomethyl moiety . Its S atom is derived from cysteine and its methyl group from folates, which are involved in one-carbon metabolism with serine .
Pharmacokinetics
It is known that the metabolism of an organism is closely related to both its internal and external environments .
Result of Action
The result of OAS’s action is the production of cysteine, an essential amino acid. Cysteine plays a vital role in protein synthesis, detoxification, and diverse metabolic functions .
Action Environment
The action of OAS is influenced by both internal and external environments of an organism . For instance, in plants, OAS is known to function as a signal molecule to regulate the expression of OAS gene clusters in response to environmental factors .
Biochemical Analysis
Biochemical Properties
O-acetyl-L-serine is biosynthesized by the acetylation of serine by the enzyme serine transacetylase . This compound interacts with the enzyme O-acetylserine (thiol)-lyase, which, using sulfide sources, converts this ester into cysteine, releasing acetate . This interaction is vital for the production of cysteine, an essential amino acid.
Cellular Effects
This compound plays a significant role in cellular processes. It is known to function as a signal molecule that regulates the expression of O-acetylserine gene clusters in response to environmental factors . This regulation impacts various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into cysteine. The enzyme serine O-acetyltransferase catalyzes the formation of this compound from acetyl-CoA and L-serine . Then, the enzyme O-acetylserine (thiol)-lyase, using sulfide sources, converts this compound into cysteine, releasing acetate .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models. Related compounds such as L-serine have been studied, and their dosages generally support the safety of these compounds .
Metabolic Pathways
This compound is involved in the metabolic pathway for the synthesis of cysteine. It is synthesized from serine by the enzyme serine transacetylase . This process is part of the sulfur-containing amino acids metabolic network, which also involves other key metabolites like S-adenosylmethionine and homocysteine .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Related enzymes such as serine O-acetyltransferase, which catalyzes the formation of this compound, have been found in different organelles. For instance, one isoform localizes in the cytosol, while others localize in chloroplasts and mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions
O-acetyl-L-serine can be synthesized through chemical methods by reacting serine with acetic anhydride . The reaction typically involves the acetylation of the hydroxyl group of serine, resulting in the formation of this compound.
Industrial Production Methods
A fermentative process for preparing this compound involves culturing a microorganism strain that exhibits increased endogenous formation and efflux of this compound compared to the wild type . The fermentation medium is maintained at a pH range of 5.1 to 6.5 .
Chemical Reactions Analysis
Types of Reactions
O-acetyl-L-serine undergoes various chemical reactions, including:
Substitution Reactions: The β-acetoxy group of this compound can be replaced by bisulfide to form L-cysteine and acetate.
Acetylation: The acetylation of serine by serine transacetylase to form this compound.
Common Reagents and Conditions
Acetic Anhydride: Used for the acetylation of serine to form this compound.
Bisulfide: Used in substitution reactions to convert this compound to L-cysteine.
Major Products Formed
Scientific Research Applications
O-acetyl-L-serine has several scientific research applications:
Enzyme Catalysis: Utilized in studies related to enzyme-catalyzed reactions and protein analysis.
Nutritional Supplements: Employed as a nutritional supplement in sports and exercise nutrition.
Comparison with Similar Compounds
Similar Compounds
O-acetyl-L-homoserine: An intermediate in the biosynthesis of homocysteine and methionine.
L-serine: The precursor to O-acetyl-L-serine, involved in various metabolic pathways.
Uniqueness
This compound is unique due to its role as an intermediate in cysteine biosynthesis and its involvement in sulfur assimilation pathways in bacteria and plants . Its ability to undergo specific substitution reactions to form L-cysteine distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S)-3-acetyloxy-2-aminopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXPDPZARILFQX-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904718 | |
Record name | O-Acetyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | O-Acetylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5147-00-2, 25248-96-8 | |
Record name | O-Acetyl-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5147-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Acetylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005147002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly-O-acetylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-acetyl-L-serine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | O-Acetyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-ACETYLSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G05L7T7ZEQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | O-Acetylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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